
Revaprazan
Overview
Description
Revaprazan, known by its trade name Revanex, is a drug that reduces gastric acid secretion and is primarily used for the treatment of gastritis. It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker. This compound is approved for use in South Korea but is not approved in Europe or the United States .
Mechanism of Action
Target of Action
Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of this compound is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .
Mode of Action
This compound works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of this compound were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .
Biochemical Pathways
This compound’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .
Pharmacokinetics
It’s known that this compound is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . This compound treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of this compound against H. pylori-induced cytotoxicity has been noted .
Action Environment
Biochemical Analysis
Biochemical Properties
Revaprazan binds reversibly to a hydrogen/potassium exchange site of hydrogen/potassium adenosine triphosphatase (ATPase) existing in gastric parietal cells . This interaction competitively inhibits the secretion of hydrogen ions into the gastric lumen .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hydrogen/potassium ATPase enzyme, which is responsible for the final step in the production of gastric acid. By binding to this enzyme, this compound prevents the exchange of hydrogen ions with potassium ions, thereby reducing the production of gastric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. A study involving Chinese volunteers showed that the drug was well-tolerated and had a favorable pharmacokinetic profile
Subcellular Localization
As a proton pump inhibitor, it is likely to be localized to the gastric parietal cells where the hydrogen/potassium ATPase enzyme is found
Preparation Methods
Synthetic Routes and Reaction Conditions
Revaprazan is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a pyrimidine ring and a tetrahydroisoquinoline moiety. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.
Introduction of the Tetrahydroisoquinoline Moiety:
Final Assembly: The final step involves the assembly of the complete this compound molecule through coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactions: Conducting the chemical reactions in large reactors under controlled conditions.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Revaprazan undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
Clinical Efficacy
1. Treatment of Gastric Ulcers
A Phase III clinical trial assessed Revaprazan's efficacy in healing gastric ulcers compared to omeprazole. The study involved 292 patients randomized to receive either 200 mg of this compound or 20 mg of omeprazole daily for 4 to 8 weeks. Results indicated similar cumulative healing rates: 93.0% for this compound and 89.6% for omeprazole, demonstrating its effectiveness as a treatment option for gastric ulcers .
2. Inhibition of Gastric Acid Secretion
A study conducted on healthy male volunteers evaluated the inhibitory effect of this compound on gastric acid secretion. Participants received doses of 100, 150, or 200 mg daily for seven days. The findings revealed that this compound significantly increased intragastric pH levels, indicating its rapid and effective antisecretory action . The drug's pharmacokinetics showed rapid absorption and elimination, further supporting its potential as a therapeutic agent for acid-related diseases.
Comparative Studies
1. Matched Case-Control Studies
This compound has been compared with rabeprazole in matched case-control studies focusing on endoscopic submucosal dissection (ESD)-induced ulcers. In one study, both treatments demonstrated similar safety and efficacy profiles, with high healing rates observed in patients receiving either medication . This suggests that this compound could be a viable alternative to existing PPIs.
2. Anti-inflammatory Properties
Research indicates that this compound may also exert anti-inflammatory effects by regulating COX-2 expression in Helicobacter pylori-infected cells. This property could enhance its therapeutic profile beyond mere acid suppression, potentially addressing inflammation associated with H. pylori infections .
Pharmacological Insights
This compound's mechanism of action involves the selective inhibition of gastric acid secretion without the common side effects associated with long-term PPI use, such as increased risk of gastrointestinal infections or bone density loss. Its ability to normalize serum gastrin levels rapidly also distinguishes it from traditional PPIs .
Summary Table of Clinical Findings
Study Type | Comparison Drug | Sample Size | Healing Rate (%) | Key Findings |
---|---|---|---|---|
Phase III Trial | Omeprazole | 292 | This compound: 93.0% | Similar efficacy in healing gastric ulcers |
Cross-Over Study | - | 30 | - | Significant increase in intragastric pH |
Matched Case-Control Study | Rabeprazole | 60 | This compound: 97% | Comparable safety and efficacy profiles |
Anti-inflammatory Study | - | - | - | Reduced COX-2 expression in H. pylori infection |
Comparison with Similar Compounds
Revaprazan is part of a class of drugs known as potassium-competitive acid blockers (P-CABs). Similar compounds in this class include:
Vonoprazan: Another P-CAB that has shown superior performance in peptic ulcer healing and H.
Tegoprazan: Known for its effectiveness in treating acid-related disorders with a lower risk of adverse events.
Keverprazan: Demonstrates good therapeutic outcomes and safety profile.
Compared to these similar compounds, this compound is unique in its specific chemical structure and its approval status in South Korea. It offers an alternative treatment option for patients with acid-related disorders, particularly in regions where it is approved for use.
Biological Activity
Revaprazan, also known as YH1885, is a novel reversible proton pump inhibitor (PPI) that has gained attention for its unique mechanism and efficacy in managing gastric acid-related disorders. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by reversibly inhibiting the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. It binds to the potassium-binding site of the proton pump, leading to a reduction in acid production. This mechanism is distinct from traditional PPIs, which irreversibly bind to the pump .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a low oral bioavailability due to first-pass metabolism and poor water solubility. In animal studies, it demonstrated rapid absorption and elimination, with significant effects on intragastric pH observed within hours of administration .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Molecular Weight | 398.9 g/mol |
CAS No. | 178307-42-1 |
Solubility (DMSO) | 16 mg/mL (40.11 mM) |
Bioavailability | Low |
Absorption Time | Rapid |
Clinical Efficacy
This compound has been subjected to various clinical trials to evaluate its efficacy compared to other PPIs like omeprazole. A Phase III clinical trial involving 292 subjects showed that this compound had comparable cumulative healing rates for gastric ulcers when compared to omeprazole, with rates of 93.0% and 89.6%, respectively (p = 0.3038) .
Case Study: INR Levels in Patients on Warfarin
A study investigated the impact of this compound on patients taking warfarin, focusing on its effect on International Normalized Ratio (INR) levels. The results indicated that patients receiving this compound experienced a significant decrease in INR compared to those on omeprazole:
- This compound Group : Median INR decreased from 1.99 to 1.2 (p < 0.001)
- Omeprazole Group : No significant change in INR levels
This suggests that this compound may interact with warfarin metabolism, potentially enhancing anticoagulant effects .
Table 2: Comparison of INR Changes in Patients
Group | Pre-treatment INR | Post-treatment INR | Change (%) | p-value |
---|---|---|---|---|
This compound | 1.99 | 1.2 | -39.5% | <0.001 |
Omeprazole | 2.16 | 2.16 | 0% | >0.05 |
Safety Profile
The safety profile of this compound has been evaluated in multiple studies with findings indicating it is well-tolerated among patients with duodenal ulcers and other acid-related conditions . Adverse events reported were similar to those seen with other PPIs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZXZOBEZITCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870216 | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199463-33-7 | |
Record name | Revaprazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Revaprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revaprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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